ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate

Description

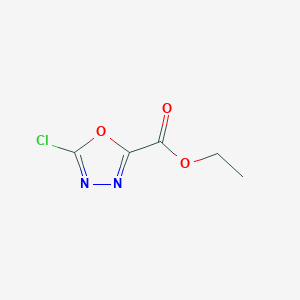

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate (CAS: 1196154-19-4) is a heterocyclic compound with the molecular formula C₅H₅ClN₂O₃ and a molecular weight of 176.56 g/mol . It belongs to the 1,3,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The chloro substituent at the 5-position and the ethyl ester group at the 2-position confer unique reactivity, making it a versatile building block in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name |

ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCJWHIXWZVPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-19-4 | |

| Record name | ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, naphthofuran-2-carbohydrazide is treated with POCl₃ and para-aminobenzoic acid (PABA) at 80°C for 4 hours. The reaction proceeds via intermediate formation of a diacylhydrazine, which undergoes cyclodehydration to yield the oxadiazole core. Key steps include:

-

Activation of the carbohydrazide by POCl₃, forming a reactive intermediate.

-

Cyclization through nucleophilic attack, eliminating water and HCl.

-

Quenching and purification via basification with NaHCO₃ and recrystallization.

This method achieved an 85% yield for structurally analogous compounds, demonstrating its efficiency for chloro-substituted derivatives when appropriate starting materials are selected.

Optimization and Limitations

-

Temperature Control : Maintaining 80°C ensures complete cyclization without side reactions.

-

Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction homogeneity.

-

Challenges : POCl₃ is highly corrosive, necessitating specialized glassware and careful handling.

Large-Scale Synthesis via Ethyl Oxalyl Chloride

A patent-derived methodology outlines a scalable route using ethyl oxalyl chloride, suitable for industrial production.

Synthetic Pathway

-

Formation of the Hydrazide Intermediate :

Ethyl oxalyl chloride (81 mL, 0.72 mol) is added to a slurry of sodium hydrogen carbonate (69 g, 0.82 mol) and a substituted hydrazine in THF at 0°C. The mixture is stirred for 12 hours, yielding a hydrazide intermediate. -

Cyclization and Deprotection :

The intermediate is treated with hydrogen chloride (4 M in dioxane) at 0°C, leading to cyclization and subsequent deprotection. The product is isolated via filtration and washing with ether, achieving a 76% yield.

Industrial Advantages

-

Scalability : Continuous flow reactors enable high-throughput production.

-

Cost Efficiency : Avoids expensive catalysts and chromatographic purification.

-

Safety : Minimizes use of toxic reagents like ammonia gas.

Alternative Methods Using Hydrazides and Acyl Chlorides

Hydrazide Cyclization with Aromatic Acids

Refluxing acetohydrazides with aromatic acids in POCl₃ provides a versatile route to 5-substituted oxadiazoles. For example:

Coupling Reactions with HATU

Post-cyclization functionalization employs coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to introduce diverse substituents.

-

Procedure :

The oxadiazole intermediate is coupled with carboxylic acids in dichloromethane (DCM) using HATU (0.3 equiv.) and DIPEA (2 equiv.). -

Optimization :

DCM outperforms THF and DMF in reaction efficiency, reducing side-product formation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the leading synthetic routes:

Optimization and Industrial Production Considerations

Solvent and Catalyst Selection

Temperature and Time

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other derivatives.

Oxidation Reactions: The compound can be oxidized to form different oxadiazole derivatives with varying functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while reduction reactions can produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate is under investigation for its potential biological activities:

- Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects by disrupting bacterial virulence pathways. It is believed to interfere with systems such as bacterial secretion and quorum sensing, which are crucial for pathogenicity.

- Antifungal and Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines with GI values ranging from 29 nM to 78 nM .

Industrial Applications

In industrial settings, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of various derivatives that can enhance biological activity or serve specific functions in agricultural applications .

Antiproliferative Activity Study

A study published in a peer-reviewed journal evaluated the antiproliferative effects of various derivatives of oxadiazoles against human cancer cell lines. The results indicated that compounds derived from this compound demonstrated significant inhibitory activity against cancer cells such as Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A549 (lung) cells. The most potent derivative achieved a GI value lower than that of established chemotherapeutic agents like erlotinib .

Agricultural Applications

Research has also explored the potential use of this compound as a pesticide or herbicide. Its structural features suggest it could be effective in targeting specific pests or weeds without adversely affecting beneficial organisms.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Disrupts bacterial virulence pathways |

| Antifungal | Potential efficacy against fungal infections | |

| Anticancer | Significant antiproliferative activity against various cancer cell lines | |

| Industrial Chemistry | Intermediate for pharmaceuticals | Used in synthesis of complex molecules |

| Agrochemical applications | Potential use as pesticides or herbicides |

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For instance, it may bind to the active site of an enzyme, blocking its function and thereby exerting its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Key Properties :

- Purity : Available at 99% industrial grade .

- Storage : Typically stored under inert atmospheres at low temperatures (e.g., -20°C) to prevent degradation .

- Applications : Serves as an intermediate in synthesizing hydrazide derivatives, antimicrobial agents, and kinase inhibitors .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate with analogous compounds differing in substituents or heteroatoms:

Biological Activity

Ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-infective and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 176.56 g/mol

This compound exhibits its biological effects primarily through interactions with various biochemical pathways:

-

Anti-Infective Properties : The compound has shown potential in disrupting bacterial virulence pathways. It may interfere with:

- Two-component regulatory systems

- Flagellar assembly

- Bacterial secretion systems

- Quorum sensing mechanisms

- ABC transporters and chemotaxis pathways.

- Anticancer Activity : Recent studies indicate that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cell lines .

Antiproliferative Activity

A study evaluating the antiproliferative effects of several oxadiazole derivatives found that this compound exhibited significant activity against human cancer cell lines. The results are summarized in Table 1 below.

| Compound | Cell Line | GI (nM) | IC (nM) |

|---|---|---|---|

| This compound | MCF-7 | 33 | 68 |

| Reference Compound (Erlotinib) | MCF-7 | 33 | 80 |

| Other Oxadiazole Derivatives | Various | Varies | Varies |

GI refers to the concentration required to inhibit cell growth by 50%, while IC indicates the concentration required to inhibit a specific biological activity by 50%.

Case Studies

- Mechanism-Based Approaches for Anticancer Drugs : A review highlighted that oxadiazole derivatives can be synthesized using innovative methods such as photocatalysis and oxidative cyclization. These derivatives have been shown to possess high yields and significant anticancer properties .

- Benzodiazepine Receptor Agonists : Some studies have explored the modification of oxadiazoles to develop new benzodiazepine receptor agonists. These compounds demonstrated higher affinities than traditional drugs like diazepam, indicating potential for further development in treating anxiety and seizure disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability characteristics due to its molecular weight and solid physical form. Factors such as temperature and pH may influence its effectiveness in biological systems.

Q & A

Q. What role does the chloro substituent play in the crystal structure of derivatives?

- Methodological Answer : X-ray crystallography reveals that the chloro group participates in halogen bonding (Cl···N/O interactions), influencing crystal packing. This affects solubility and melting points. For example, chloro-substituted derivatives exhibit higher melting points than their methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.